molecular formula C3H8ClN3O B1664863 Amidinomalonamide hydrochloride CAS No. 34570-17-7

Amidinomalonamide hydrochloride

Cat. No. B1664863
CAS RN: 34570-17-7
M. Wt: 137.57 g/mol
InChI Key: MPRLIYNSZYJODI-UHFFFAOYSA-N
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Description

Amidinomalonamide hydrochloride is a chemical compound with the molecular formula C3H7N3O.ClH . It is also known by other names such as 3-AMINO-3-IMINOPROPANAMIDE;HYDROCHLORIDE and PROPANAMIDE, 3-AMINO-3-IMINO-, HYDROCHLORIDE (1:1) .


Synthesis Analysis

Amidinomalonamide hydrochloride is used as a chemical reagent in the preparation of pyrimidooxazines used as DGAT1 inhibitors . The synthesis of Amidinomalonamide hydrochloride involves a reaction between ammonia and formaldehyde . The reaction mechanism involves a nucleophilic attack of nitrogen lone pair in NH3 on the carbon atom in H2C=O .


Molecular Structure Analysis

The molecular structure of Amidinomalonamide hydrochloride is represented by the SMILES notation Cl.NC(=N)CC(N)=O . The InChI representation is InChI=1S/C3H7N3O.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H2,6,7);1H .


Physical And Chemical Properties Analysis

Amidinomalonamide hydrochloride has a molecular weight of 137.568 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Antiviral Research

Amidinomalonamide hydrochloride has been explored in the context of antiviral research. Touret and de Lamballerie (2020) discussed the potential benefits of chloroquine, a drug structurally similar to amidinomalonamide hydrochloride, in treating patients infected with SARS-CoV-2, highlighting the importance of considering such compounds in antiviral research (Touret & de Lamballerie, 2020).

Dermatology

In dermatology, compounds like niacinamide, an amide of vitamin B3 and structurally related to amidinomalonamide hydrochloride, have been used for their various skin-related benefits. Wohlrab and Kreft (2014) detailed the effects of niacinamide in treating different skin conditions, suggesting the potential utility of similar amides in dermatological applications (Wohlrab & Kreft, 2014).

Prodrug Carrier

Amidinomalonamide hydrochloride's potential as a prodrug carrier was investigated by Zhu, Kumar, and Banker (2001). They examined the use of oxidized cellulose, a related compound, as a carrier for amine drugs, demonstrating its effectiveness and suggesting possibilities for amidinomalonamide hydrochloride in similar roles (Zhu, Kumar, & Banker, 2001).

Cardiovascular Safety

Regarding cardiovascular safety in drug repurposing, Lentini, Cavalluzzi, and Habtemariam (2020) discussed the repurposing of chloroquine and hydroxychloroquine, drugs structurally similar to amidinomalonamide hydrochloride, for COVID-19 treatment while considering their cardiac safety. This research provides insights into the safety profile of similar compounds (Lentini, Cavalluzzi, & Habtemariam, 2020).

Immunomodulation

Al-Bari (2015) reviewed the use of chloroquine analogues, closely related to amidinomalonamide hydrochloride, in diseases other than malaria, particularly their immunomodulatory and immunosuppressive effects, which could be relevant for similar compounds (Al-Bari, 2015).

Safety And Hazards

Amidinomalonamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-amino-3-iminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLIYNSZYJODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188119
Record name Amidinomalonamide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidinomalonamide hydrochloride

CAS RN

34570-17-7
Record name Propanamide, 3-amino-3-imino-, hydrochloride (1:1)
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Record name Amidinomalonamide HCl
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Record name 34570-17-7
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Record name Amidinomalonamide hydrochloride
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Record name Amidinomalonamide hydrochloride
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Record name AMIDINOMALONAMIDE HCL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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